An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trifluorobenzyl Alcohol
An In-depth Technical Guide to the Chemical Properties of 3,4,5-Trifluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3,4,5-Trifluorobenzyl alcohol, a key fluorinated building block in modern organic synthesis. Its unique electronic properties make it a valuable intermediate in the development of novel pharmaceuticals and advanced materials. This document outlines its physicochemical characteristics, reactivity, synthesis, and analytical protocols, presented in a format tailored for scientific professionals.
Core Chemical and Physical Properties
3,4,5-Trifluorobenzyl alcohol is a white to colorless solid at room temperature. The trifluorinated phenyl ring significantly influences its chemical behavior, enhancing the acidity of the benzylic proton and modulating the reactivity of the hydroxyl group.
Table 1: Physicochemical Properties of 3,4,5-Trifluorobenzyl Alcohol
| Property | Value | Source(s) |
| IUPAC Name | (3,4,5-Trifluorophenyl)methanol | --INVALID-LINK-- |
| CAS Number | 220227-37-2 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₅F₃O | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 162.11 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 203-204 °C | --INVALID-LINK-- |
| Boiling Point | 203-204 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.385 g/mL at 25 °C | --INVALID-LINK-- |
| Flash Point | 210 °F (98.9 °C) | --INVALID-LINK-- |
| pKa | Estimated ~15 | Based on similar benzyl alcohols |
| Solubility | Soluble in water (100 g/L). Miscible with common organic solvents such as methanol, ethanol, acetone, and toluene. | --INVALID-LINK-- |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the benzylic protons (CH₂) around 4.6 ppm, coupled to the fluorine atoms on the aromatic ring. The aromatic protons are expected to appear as a multiplet in the region of 7.0-7.3 ppm. The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.
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¹³C NMR: The carbon spectrum will show a signal for the benzylic carbon (CH₂) around 64 ppm. The aromatic carbons will appear in the region of 110-155 ppm, with their chemical shifts and splitting patterns influenced by the fluorine substituents.
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¹⁹F NMR: The fluorine NMR spectrum is a key analytical tool for confirming the substitution pattern and purity of the compound.
Infrared (IR) Spectroscopy
The IR spectrum of 3,4,5-Trifluorobenzyl alcohol will exhibit characteristic absorption bands for the hydroxyl and fluorinated aromatic moieties.
Table 2: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3600-3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 2950-2850 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium-Strong |
| C-O Stretch | 1250-1050 | Strong |
| C-F Stretch | 1350-1150 | Strong |
Chemical Reactivity and Applications in Drug Development
The presence of three electron-withdrawing fluorine atoms on the benzene ring significantly impacts the reactivity of 3,4,5-Trifluorobenzyl alcohol. This makes it a versatile building block in medicinal chemistry for the synthesis of complex molecules with enhanced biological activity and improved pharmacokinetic profiles.
Key Reactions:
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Etherification: The hydroxyl group can be readily converted to an ether linkage through Williamson ether synthesis or by reaction with an alkyl halide under basic conditions. These reactions are crucial for introducing the trifluorobenzyl moiety into larger molecules.
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Esterification: Reaction with acyl chlorides or carboxylic acids under standard esterification conditions yields the corresponding esters. This is a common strategy in prodrug design to improve the lipophilicity and bioavailability of a parent drug.
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Oxidation: The primary alcohol can be oxidized to 3,4,5-trifluorobenzaldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or more robust ones like manganese dioxide (MnO₂).
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Halogenation: The hydroxyl group can be substituted with a halogen using standard reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination).
The trifluoromethyl group is a common feature in many pharmaceuticals, where it can enhance metabolic stability, binding affinity, and lipophilicity.[1] As a trifluorinated analog, 3,4,5-Trifluorobenzyl alcohol serves as a valuable synthon for introducing these desirable properties into drug candidates.
Experimental Protocols
Synthesis of 3,4,5-Trifluorobenzyl Alcohol via Reduction of 3,4,5-Trifluorobenzaldehyde
This protocol describes the synthesis of 3,4,5-Trifluorobenzyl alcohol by the reduction of 3,4,5-trifluorobenzaldehyde using sodium borohydride.
Materials:
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3,4,5-Trifluorobenzaldehyde
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Sodium borohydride (NaBH₄)
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Methanol
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Dichloromethane (DCM)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask, dissolve 3,4,5-trifluorobenzaldehyde (1.0 eq) in methanol (0.2 M).
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Cool the solution to 0 °C in an ice bath with stirring.
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Slowly add sodium borohydride (1.1 eq) in portions over 15 minutes, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0 °C for 1 hour.
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Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is ~7.
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Remove the methanol under reduced pressure using a rotary evaporator.
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To the resulting residue, add water and extract with dichloromethane (3x).
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Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 3,4,5-Trifluorobenzyl alcohol.
Caption: Workflow for the synthesis of 3,4,5-Trifluorobenzyl alcohol.
Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a solution of 3,4,5-Trifluorobenzyl alcohol (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
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Process the spectra, including Fourier transformation, phase correction, and baseline correction.
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Assign the peaks based on their chemical shifts, multiplicities, and integration values.
Infrared (IR) Spectroscopy:
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For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
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For a solution, use a suitable IR-transparent solvent and cell.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Safety and Handling
3,4,5-Trifluorobenzyl alcohol is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
GHS Hazard Statements:
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
Caption: Relationship between hazards, PPE, and first aid for 3,4,5-Trifluorobenzyl alcohol.
